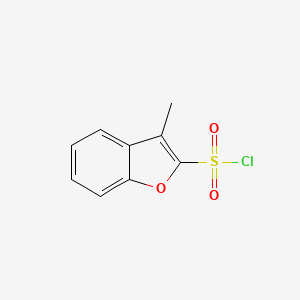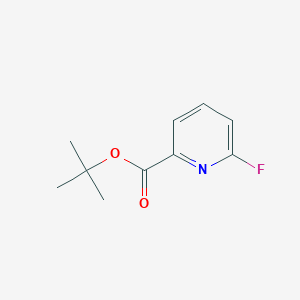
(1R)-1-cycloheptylethan-1-ol
Übersicht
Beschreibung
(1R)-1-Cycloheptylethan-1-ol is an organic compound characterized by a cycloheptyl group attached to an ethan-1-ol moiety. This compound is chiral, meaning it has a non-superimposable mirror image, and the (1R) designation indicates the specific configuration of the molecule. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cycloheptylethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-cycloheptylethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-Cycloheptylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-cycloheptylethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cycloheptylethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone, or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (1R)-1-Cycloheptylethanone.
Reduction: Cycloheptylethane.
Substitution: (1R)-1-Cycloheptylethyl chloride.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Cycloheptylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in stereochemical studies due to its chiral nature.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (1R)-1-cycloheptylethan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of enzymes. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-Cycloheptylethan-1-ol: The enantiomer of (1R)-1-cycloheptylethan-1-ol, with similar chemical properties but different biological activities due to its chiral nature.
Cycloheptanol: A simpler alcohol with a cycloheptyl group, lacking the ethan-1-ol moiety.
Cycloheptanone: The ketone analog of this compound, used in similar chemical reactions.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer or other similar compounds. This makes it valuable in stereochemical studies and applications requiring specific chiral centers.
Eigenschaften
IUPAC Name |
(1R)-1-cycloheptylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFFEJPHIAXMP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)


![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)






